4-Phenyl-2-(4-pyridyl)thiazole
Overview
Description
4-Phenyl-2-(4-pyridyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group at the 4-position and a pyridyl group at the 2-position.
Mechanism of Action
Target of Action
The primary target of 4-Phenyl-2-(4-pyridyl)thiazole is the p38 mitogen-activated protein kinase . This kinase plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
This compound interacts with its target by inhibiting the activity of the p38 mitogen-activated protein kinase . This inhibition results in a decrease in the release of tumor necrosis factor-α (TNF-α) from human monocytic THP-1 cells stimulated by lipopolysaccharide .
Biochemical Pathways
The compound affects the p38 MAPK signaling pathway . By inhibiting the p38 kinase, it disrupts the downstream effects of this pathway, which include the production and release of TNF-α .
Result of Action
The inhibition of the p38 kinase and the subsequent decrease in TNF-α release result in significant anti-inflammatory activity . In an anti-collagen monoclonal antibody-induced arthritis mouse model, the compound demonstrated significant in vivo anti-inflammatory activity .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(4-pyridyl)thiazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, the reaction of 4-bromobenzaldehyde with thiourea in the presence of a base can yield the desired thiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2-(4-pyridyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Phenyl-2-(4-pyridyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of materials with specific electronic and optical properties
Comparison with Similar Compounds
- 4-Phenyl-2-(3-pyridyl)thiazole
- 2-(4-Pyridyl)-4-(4-hydroxyphenyl)thiazole
- 4-(4-Biphenyl)-2-(2-pyridyl)-thiazole
- 2-Methyl-4-(4-pyridyl)thiazole
- 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Comparison: 4-Phenyl-2-(4-pyridyl)thiazole is unique due to the specific positioning of the phenyl and pyridyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different electronic properties and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-phenyl-2-pyridin-4-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWADCDCAPDAQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353340 | |
Record name | 4-phenyl-2-(4-pyridyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24807789 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
106950-18-9 | |
Record name | 4-phenyl-2-(4-pyridyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 106950-18-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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